REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:3]=1/[CH:4]=[N:5]/O.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1COCC1>[F:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:13])([F:14])[F:15])=[CH:7][C:3]=1[C:4]#[N:5]
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Name
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|
Quantity
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47.5 g
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Type
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reactant
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Smiles
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FC1=C(/C=N/O)C=C(C=C1)OC(F)(F)F
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Name
|
|
Quantity
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65 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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32.8 mL
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Type
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reactant
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Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled in an ice bath
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Type
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CUSTOM
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Details
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was kept <30° C
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Type
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CUSTOM
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Details
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After 1 h at rt all volatiles were evaporated (40° C., 200 mbar)
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Duration
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1 h
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Type
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CUSTOM
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Details
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The oily residue was partitioned (ether/water)
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISTILLATION
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Details
|
Distillation (24 mbar, T=80-83° C.)
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Name
|
|
Type
|
product
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Smiles
|
FC1=C(C#N)C=C(C=C1)OC(F)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.1 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |